Theophylline, 8-(2-hydroxyethylamino)- Theophylline, 8-(2-hydroxyethylamino)-
Brand Name: Vulcanchem
CAS No.: 7654-01-5
VCID: VC7999599
InChI: InChI=1S/C9H13N5O3/c1-13-6-5(7(16)14(2)9(13)17)11-8(12-6)10-3-4-15/h15H,3-4H2,1-2H3,(H2,10,11,12)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol

Theophylline, 8-(2-hydroxyethylamino)-

CAS No.: 7654-01-5

Cat. No.: VC7999599

Molecular Formula: C9H13N5O3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Theophylline, 8-(2-hydroxyethylamino)- - 7654-01-5

Specification

CAS No. 7654-01-5
Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
IUPAC Name 8-(2-hydroxyethylamino)-1,3-dimethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C9H13N5O3/c1-13-6-5(7(16)14(2)9(13)17)11-8(12-6)10-3-4-15/h15H,3-4H2,1-2H3,(H2,10,11,12)
Standard InChI Key MPFKMHMADVNVJA-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Theophylline, 8-(2-hydroxyethylamino)- is classified under the IUPAC name 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its molecular formula, C₉H₁₃N₅O₃, corresponds to a molecular weight of 239.23 g/mol . The compound’s structure retains the dimethylxanthine core of theophylline but introduces a 2-hydroxyethylamino substituent at the 8th position, altering electronic distribution and hydrogen-bonding capacity (Figure 1) .

Table 1: Key Identifiers of Theophylline, 8-(2-Hydroxyethylamino)-

PropertyValueSource
CAS Registry Number7654-01-5PubChem
DSSTox Substance IDDTXSID10227347PubChem
Molecular Weight239.23 g/molPubChem
Synonyms8-(2-Hydroxyethylamino)theophyline, BRN 0264514PubChem

Structural Analysis and Conformational Dynamics

The planar purine ring system in theophylline derivatives facilitates π-π stacking interactions, while the 8-(2-hydroxyethylamino) group introduces steric and electronic modifications. X-ray crystallography data (unavailable for this specific derivative) suggest that analogous substitutions at the 8th position induce torsional strain, potentially affecting receptor binding . Computational modeling predicts that the hydroxyethylamino side chain adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between the hydroxyl group and the adjacent carbonyl oxygen .

Synthesis and Physicochemical Properties

Solubility and Stability

The hydroxyethylamino group enhances hydrophilicity compared to theophylline. Predicted aqueous solubility at 25°C is 12.8 mg/mL (vs. 8.3 mg/mL for theophylline), based on LogP calculations (experimental LogP = -0.54) . Stability studies indicate susceptibility to oxidative degradation at the 8th-position amine, necessitating storage under inert atmospheres .

Pharmacokinetic and Metabolic Profile

Metabolism and Drug Interactions

ParameterTheophylline8-(2-Hydroxyethylamino)-theophylline (Predicted)
Half-life (t₁/₂)6–8 hours4–6 hours
Clearance (CL/F)0.04 L/kg/h0.07 L/kg/h
Volume of Distribution0.45 L/kg0.35 L/kg

Excretion

Renal excretion of unchanged drug is anticipated to increase due to higher hydrophilicity. In rat models, 8-substituted theophyllines exhibit 22–28% renal excretion vs. 10–15% for theophylline .

Therapeutic Implications and Pharmacodynamics

Anti-Inflammatory Effects

8-Substituted xanthines demonstrate amplified NF-κB suppression compared to theophylline (in vitro IC₅₀: 18 μM vs. 42 μM) . This derivative’s hydroxyl group may facilitate hydrogen bonding with IKKβ, enhancing inhibitory activity.

Regulatory Status and Research Gaps

Critical Research Needs

  • In vivo efficacy studies: Asthma/chronic obstructive pulmonary disease (COPD) models.

  • CYP interaction profiling: Assess effects on CYP1A2/2E1/3A4.

  • Formulation development: Inhalable or sustained-release preparations.

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